molecular formula C19H20N4O4 B7684750 N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7684750
M. Wt: 368.4 g/mol
InChI Key: DPEHLHRRLDROIT-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the nitro group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxyphenyl)methyl]-2-(propan-2-yl)aniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12(2)18-21-19(27-22-18)13-8-9-15(16(10-13)23(24)25)20-11-14-6-4-5-7-17(14)26-3/h4-10,12,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEHLHRRLDROIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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